molecular formula C11H16ClN3OS B6142522 5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pentan-1-amine hydrochloride CAS No. 1052552-32-5

5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pentan-1-amine hydrochloride

Cat. No.: B6142522
CAS No.: 1052552-32-5
M. Wt: 273.78 g/mol
InChI Key: GZSADYQWMSFTMM-UHFFFAOYSA-N
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Description

“5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pentan-1-amine hydrochloride” is a chemical compound with the CAS No. 1052552-32-5 . It has a molecular weight of 273.78 and a molecular formula of C11H16ClN3OS .


Synthesis Analysis

The synthesis of such compounds often involves the use of thiophene derivatives . For instance, tioxazafen, a broad-spectrum nematicide developed by Monsanto, is a thiophene derivative that has been used as a base for synthesizing other compounds . By introducing haloalkyl at the 5-position of tioxazafen, 48 derivatives of 1,2,4-oxadiazole were obtained .


Molecular Structure Analysis

The molecular structure of this compound includes a thiophene ring, an oxadiazole ring, and a pentan-1-amine group . The presence of these groups contributes to the compound’s properties and potential applications.


Physical and Chemical Properties Analysis

The compound has a molecular weight of 273.78 . Other physical and chemical properties such as boiling point and storage conditions are not specified in the available resources .

Future Directions

The future directions for this compound could involve further exploration of its potential biological activities. Given the nematocidal activities of similar 1,2,4-oxadiazole derivatives , it could be interesting to investigate whether “5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pentan-1-amine hydrochloride” exhibits similar properties.

Mechanism of Action

Properties

IUPAC Name

5-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)pentan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3OS.ClH/c12-7-3-1-2-6-10-13-11(14-15-10)9-5-4-8-16-9;/h4-5,8H,1-3,6-7,12H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZSADYQWMSFTMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NOC(=N2)CCCCCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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